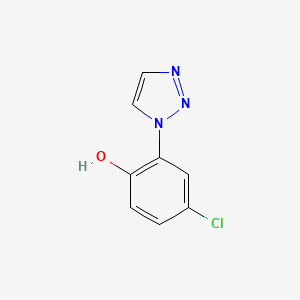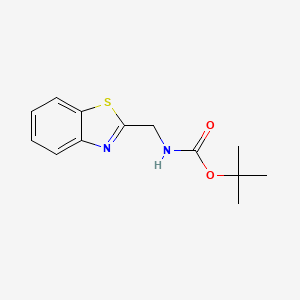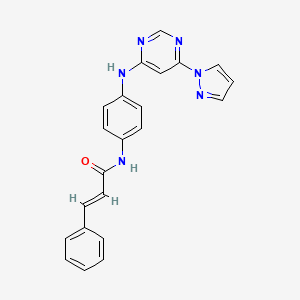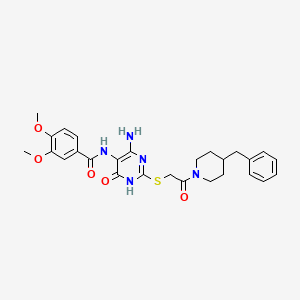![molecular formula C17H23N3O5 B2360529 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-93-3](/img/structure/B2360529.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors . This compound plays an important role in the mediation of movement, cognition, and emotion .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine led to a series of new dopamine receptor D4 ligands .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the derivatization of the putative neuroleptic 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine led to a series of new dopamine receptor D4 ligands .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 5-Methyl-7-methoxy-isoflavone demonstrated the use of dihydroxy-6-methyldeoxybenzoin, synthesized from a reaction involving morpholine, showcasing the role of related compounds in the formation of bioactive isoflavones (Qian Hong, 2005).
- Research on metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes highlighted the transformation of N-coordinated molecules to their corresponding carbene tautomers, demonstrating the compound's utility in complex chemical transformations (J. Ruiz & B. F. Perandones, 2009).
Biological Activities and Potential Therapeutic Uses
- A review on dihydrobenzo[1,4]oxathiine emphasized its role as a pharmacophoric heterocyclic nucleus with a wide range of biological activities, including antimycotic, antioxidant, and estrogen receptor ligand activities, showcasing the therapeutic potential of related compounds (C. Viglianisi & S. Menichetti, 2010).
- The study on novel N-substituted imide derivatives as potential antibacterial agents used dibenzobarrelene for synthesizing compounds with significant antimicrobial activity, illustrating the medical application relevance of structurally similar compounds (A. Khalil, M. Berghot, & M. Gouda, 2010).
Drug Discovery and Development
- In the context of drug discovery, substituted benzoquinazolinones were synthesized, including morpholin-4-yl derivatives, for potential cytotoxicity against cancer cell lines, indicating the compound's utility in developing new anticancer drugs (M. Nowak et al., 2014).
- Another study synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an intermediate for biologically active compounds, highlighting the role of related chemicals in the synthesis of small molecule inhibitors with anticancer properties (Linxiao Wang et al., 2016).
Mechanism of Action
Dopamine receptors play an important role in the pathophysiology of neuropsychiatric diseases, such as Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and schizophrenia . The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” is a potent antagonist of D4 receptors .
Future Directions
The development of selective ligands to investigate the pharmacological role of D4 receptors is needed . The compound “1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine” appears as a suitable D4 receptor radioligand for in vivo imaging, encouraging continued evaluation by PET studies .
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c21-16(18-4-1-5-20-6-8-23-9-7-20)17(22)19-13-2-3-14-15(12-13)25-11-10-24-14/h2-3,12H,1,4-11H2,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRYTRAWLQTMTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)





![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)

![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2360469.png)